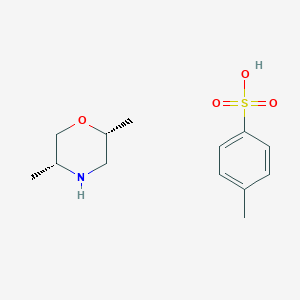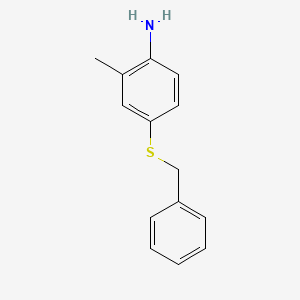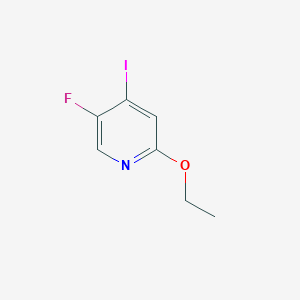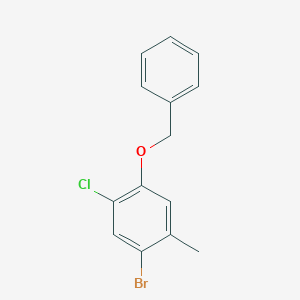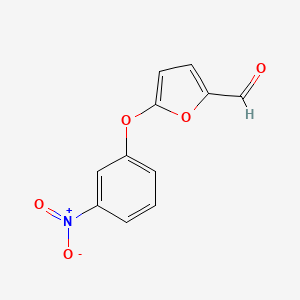
5-(3-Nitrophenoxy)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Nitro-phenoxy)-furan-2-carbaldehyde is an organic compound characterized by the presence of a furan ring substituted with a nitrophenoxy group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitro-phenoxy)-furan-2-carbaldehyde typically involves the reaction of 3-nitrophenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of anhydrous potassium carbonate as a base and a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 5-(3-Nitro-phenoxy)-furan-2-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Nitro-phenoxy)-furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(3-Nitro-phenoxy)-furan-2-carboxylic acid.
Reduction: 5-(3-Amino-phenoxy)-furan-2-carbaldehyde.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3-Nitro-phenoxy)-furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-Nitro-phenoxy)-furan-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the nitro group can undergo redox reactions, influencing cellular pathways. The phenoxy group provides additional sites for interaction with enzymes and receptors, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-Nitro-phenoxy)-pentylamine
- 2-Nitro-phenoxy-acetamide
- 5-(3-Nitro-phenoxy)-2-(3-nitro-phenyl)-isoindole-1,3-dione
Uniqueness
5-(3-Nitro-phenoxy)-furan-2-carbaldehyde is unique due to its combination of a furan ring, nitrophenoxy group, and aldehyde functionality
Propriétés
Formule moléculaire |
C11H7NO5 |
|---|---|
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
5-(3-nitrophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO5/c13-7-10-4-5-11(17-10)16-9-3-1-2-8(6-9)12(14)15/h1-7H |
Clé InChI |
NCQVJXWUFGWSBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=C(O2)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
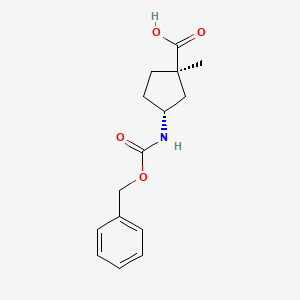


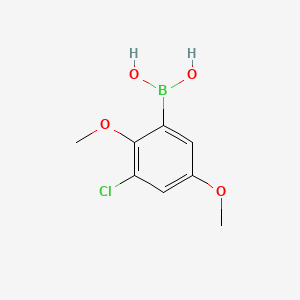
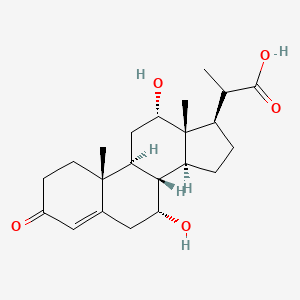
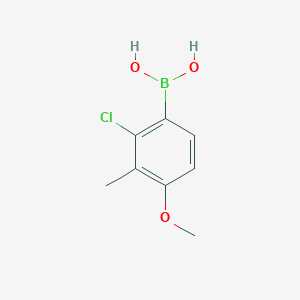
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
